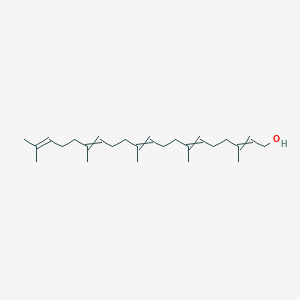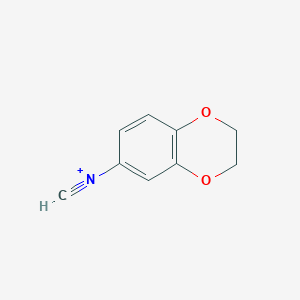
N-methylidyne-2,3-dihydro-1,4-benzodioxin-6-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methylidyne-2,3-dihydro-1,4-benzodioxin-6-aminium is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is part of the benzodioxin family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methylidyne-2,3-dihydro-1,4-benzodioxin-6-aminium typically involves the reaction of 1,4-benzodioxane-6-amine with various reagents. One common method includes the reaction with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. This intermediate can then be further treated with different alkyl or aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium and lithium hydride (LiH) as a base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-methylidyne-2,3-dihydro-1,4-benzodioxin-6-aminium can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Alkyl halides, aryl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may yield reduced forms of the compound. Substitution reactions can produce a variety of substituted derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
N-methylidyne-2,3-dihydro-1,4-benzodioxin-6-aminium has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism by which N-methylidyne-2,3-dihydro-1,4-benzodioxin-6-aminium exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its ability to inhibit cholinesterase enzymes is due to its binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides: These compounds share a similar core structure and have been studied for their antibacterial and enzyme inhibition properties.
2,3-dihydro-1,4-benzodioxin-6-amine derivatives: These derivatives have been explored for various biological activities, including anticancer and antiviral properties.
Uniqueness
N-methylidyne-2,3-dihydro-1,4-benzodioxin-6-aminium stands out due to its specific substitution pattern and the resulting unique biological activities.
Properties
Molecular Formula |
C9H8NO2+ |
|---|---|
Molecular Weight |
162.16 g/mol |
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl(methylidyne)azanium |
InChI |
InChI=1S/C9H8NO2/c1-10-7-2-3-8-9(6-7)12-5-4-11-8/h1-3,6H,4-5H2/q+1 |
InChI Key |
SXNJGHSIGZRFNZ-UHFFFAOYSA-N |
Canonical SMILES |
C#[N+]C1=CC2=C(C=C1)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide dihydrochloride](/img/structure/B12436771.png)
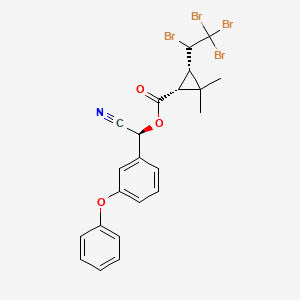
![3-[3,4-Bis(phenylmethoxy)phenyl]-2-methylprop-2-enoic acid](/img/structure/B12436781.png)


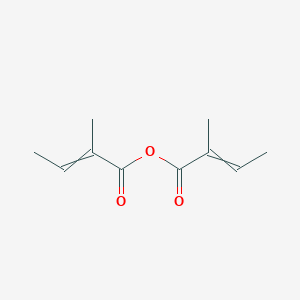
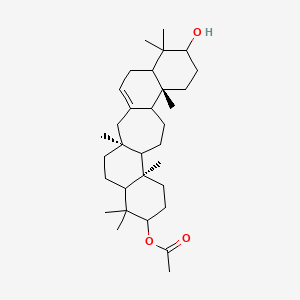

![(5R,10R)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one](/img/structure/B12436838.png)

![methyl N-[(2S)-1-{2-[4-(4'-{2-[(2S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-4-yl}-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl]pyrrolidin-1-yl}-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12436846.png)

